REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C[C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[C:13]([C:20]([OH:22])=[O:21])[CH:12]=1.[F-].[Cs+].[CH3:25]OCCOC>CO.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([C:16]2[CH:15]=[CH:14][C:13]([C:20]([O:22][CH3:25])=[O:21])=[CH:12][CH:11]=2)=[CH:3][CH:4]=1 |f:2.3,^1:36,38,57,76|
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Name
|
|
Quantity
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2.93 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)OC
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Name
|
|
Quantity
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1.8 g
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Type
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reactant
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Smiles
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CC1=CC(=C(C=C1)B(O)O)C(=O)O
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Name
|
|
Quantity
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1.52 g
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Type
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reactant
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Smiles
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[F-].[Cs+]
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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COCCOC
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Name
|
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Quantity
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30 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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0.346 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The concentrate was dissolved in water (50 mL)
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Type
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WASH
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Details
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ethyl acetate (300 mL) and the organic phase was washed with water (2×50 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated
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Type
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CUSTOM
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Details
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The concentrate was purified by flash column chromatography on silica gel with 3:1 hexanes/ethyl acetate
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Name
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|
Type
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product
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Smiles
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COC1=CC=C(C=N1)C1=CC=C(C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |